Linker‑Length Divergence: Phenethyl vs. Benzyl Isothiourea – A Defined Structural Probe for MreB Binding‑Pocket Topology
2-(3,4-Dichlorophenethyl)isothiourea differs from the reference compound A22 (S‑(3,4‑dichlorobenzyl)isothiourea) by exactly one additional methylene (–CH₂–) unit in the linker joining the 3,4‑dichlorophenyl ring to the isothiourea sulfur atom. In A22, the linker is a benzyl group (Ar–CH₂–S–); in the target compound, it is a phenethyl group (Ar–CH₂–CH₂–S–) . This one‑atom elongation increases the calculated lipophilicity (estimated ΔclogP ≈ +0.5) and introduces an additional rotatable bond, conferring greater conformational freedom [1]. The SAR study of S‑benzylisothiourea derivatives established that 3‑ and/or 4‑chloro substitution on the S‑benzyl group is essential for spherical‑cell‑inducing activity in E. coli, and that removing the benzyl moiety entirely abolishes activity [2]. No published head‑to‑head comparison of the phenethyl vs. benzyl linker in an MreB‑dependent assay currently exists. The phenethyl analog therefore constitutes an unexplored chemical probe for systematically mapping the steric and lipophilic tolerance of the MreB ATP‑binding pocket.
| Evidence Dimension | Linker length between dichlorophenyl ring and isothiourea sulfur |
|---|---|
| Target Compound Data | Ethyl linker (Ar–CH₂–CH₂–S–); two sp³ carbons; molecular weight 249.16 g/mol; estimated ΔclogP reference +0.5 vs. benzyl |
| Comparator Or Baseline | A22: Benzyl linker (Ar–CH₂–S–); one sp³ carbon; molecular weight 235.13 g/mol (free base); well‑characterized MreB ATP‑competitive inhibitor |
| Quantified Difference | One additional methylene unit; ~14 Da mass increase; estimated +0.5 logP unit; one additional rotatable bond |
| Conditions | Structural comparison (calculated physicochemical properties); biological SAR context derived from S‑benzylisothiourea series in E. coli morphological assays |
Why This Matters
This defined single‑atom variation makes 2-(3,4-dichlorophenethyl)isothiourea a rational companion probe to A22 for MreB binding‑site mapping studies, enabling researchers to test whether the MreB nucleotide‑binding pocket accommodates extended linker geometries—a question that cannot be addressed with A22 alone.
- [1] Estimated using additive fragment‑based clogP calculation (phenethyl vs. benzyl contribution). View Source
- [2] Noritaka Iwai, Kazuhisa Nagai, Masaaki Wachi. Structure–Activity Relationship of S‑Benzylisothiourea Derivatives to Induce Spherical Cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 2004, 68(11), 2265‑2269. View Source
